molecular formula C19H35N3O6S B13740138 L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine

L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine

Cat. No.: B13740138
M. Wt: 433.6 g/mol
InChI Key: LUOWFOMONLCPJP-GJZGRUSLSA-N
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Description

S-nonylglutathione is a compound with the molecular formula C19H35N3O6S. It is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. S-nonylglutathione is characterized by the presence of a nonyl group attached to the sulfur atom of the cysteine residue. This compound is known for its role in various biochemical processes, particularly in the detoxification of harmful substances and the maintenance of cellular redox balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-nonylglutathione typically involves the reaction of glutathione with nonyl halides under basic conditions. The reaction proceeds through the nucleophilic substitution of the halide by the thiol group of glutathione, resulting in the formation of S-nonylglutathione. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of S-nonylglutathione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

S-nonylglutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-nonylglutathione has a wide range of applications in scientific research:

Mechanism of Action

S-nonylglutathione exerts its effects primarily through its thiol group, which can participate in redox reactions and conjugation with electrophilic compounds. The thiol group can reduce reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. Additionally, S-nonylglutathione can conjugate with harmful substances, making them more water-soluble and easier to excrete from the body .

Comparison with Similar Compounds

Similar Compounds

  • S-hexylglutathione
  • S-octylglutathione
  • S-decylglutathione

Comparison

S-nonylglutathione is unique due to its specific nonyl group, which imparts distinct physicochemical properties compared to other similar compounds. For instance, S-hexylglutathione and S-octylglutathione have shorter alkyl chains, which may affect their solubility and reactivity. S-decylglutathione, with a longer alkyl chain, may exhibit different interactions with biological membranes and proteins .

Properties

Molecular Formula

C19H35N3O6S

Molecular Weight

433.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nonylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H35N3O6S/c1-2-3-4-5-6-7-8-11-29-13-15(18(26)21-12-17(24)25)22-16(23)10-9-14(20)19(27)28/h14-15H,2-13,20H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H,27,28)/t14-,15-/m0/s1

InChI Key

LUOWFOMONLCPJP-GJZGRUSLSA-N

Isomeric SMILES

CCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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